N-(2-éthyl-amino)-N-(thiophène-2-ylméthyl)acétamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

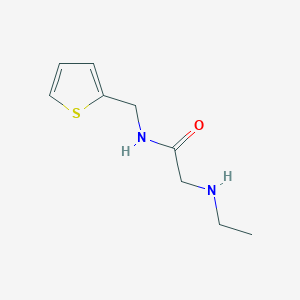

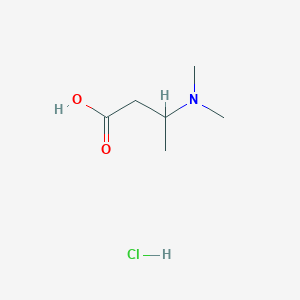

The compound “2-(ethylamino)-N-(thiophen-2-ylmethyl)acetamide” is likely to contain an ethylamino group, a thiophen-2-ylmethyl group, and an acetamide group . These groups are common in many organic compounds and can contribute to the compound’s properties and reactivity.

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of these groups around the central carbon atom. The ethylamino and thiophen-2-ylmethyl groups could potentially contribute to the compound’s stability, reactivity, and physical properties .Chemical Reactions Analysis

The compound’s reactivity would likely be influenced by the presence of the ethylamino, thiophen-2-ylmethyl, and acetamide groups. These groups could participate in a variety of chemical reactions, including nucleophilic substitutions, eliminations, and additions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups can affect properties like solubility, melting point, boiling point, and stability .Applications De Recherche Scientifique

Synthèse Organique et Chimie Médicinale

- Couplage de Sonogashira: Les alcynes terminaux jouent un rôle crucial dans les réactions de couplage de Sonogashira, qui sont des outils précieux pour la formation de nouvelles liaisons carbone-carbone dans des conditions douces. La synthèse du 3-éthynyl-2-(thiophène-2-yl)benzo[b]thiophène permet la préparation de molécules organiques potentiellement actives .

- Découverte de Médicaments: Les composés hétéroaromatiques, y compris les benzothiophènes, sont essentiels dans le développement de médicaments. Ils ont été utilisés dans les médicaments antiparasitaires, antibactériens, anticancéreux et anti-inflammatoires. La stabilité et la structure unique des benzothiophènes contribuent à leur pertinence pharmaceutique .

Science des Matériaux et Optoélectronique

- Composés Hétérocycliques Conjugués: Les thiophènes et les benzothiophènes trouvent des applications dans les cellules solaires, les transistors, les LED, les biosenseurs, les capteurs et les dispositifs électrochromes. Leurs structures conjuguées les rendent adaptées à divers matériaux optoélectroniques .

- Stabilité et Propriétés des Matériaux: La stabilité des thiophènes et des benzothiophènes est cruciale pour la conception et la préparation de différents types de molécules pour des applications en science des matériaux .

Inhibition de la Tyrosinase pour le Blanchiment de la Peau

- Inhibiteurs de la Tyrosinase: Des dérivés de la 3-(phényl substitué)-1-(thiophène-2-yl)prop-2-én-1-one ont été synthétisés et testés comme agents potentiels pour le blanchiment de la peau. Les inhibiteurs de la tyrosinase jouent un rôle dans la réduction de la production de mélanine, contribuant ainsi à l'éclaircissement de la peau .

Mécanisme D'action

The mechanism of action of ETAM is not fully understood. However, it is believed to act as an inhibitor of enzymes involved in the synthesis of proteins, lipids, and carbohydrates. It is also believed to act as an agonist of certain G-protein coupled receptors, which may be involved in the regulation of cellular processes.

Biochemical and Physiological Effects

The biochemical and physiological effects of ETAM are not fully understood. However, it is believed to have an inhibitory effect on certain enzymes involved in the synthesis of proteins, lipids, and carbohydrates. It is also believed to have an agonist effect on certain G-protein coupled receptors, which may be involved in the regulation of cellular processes.

Avantages Et Limitations Des Expériences En Laboratoire

The advantages of using ETAM in lab experiments include its low cost and its ability to be synthesized in a relatively simple two-step process. Additionally, its ability to act as an inhibitor of certain enzymes and as an agonist of certain G-protein coupled receptors makes it a useful tool for investigating biological processes. The main limitation of using ETAM in lab experiments is that its mechanism of action is not fully understood, which may limit its usefulness in certain applications.

Orientations Futures

There are a number of potential future directions for the use of ETAM in scientific research. These include the investigation of its effects on other enzymes and G-protein coupled receptors, the development of new synthesis methods, and the evaluation of its potential therapeutic applications. Additionally, further research could be conducted to explore the potential toxicological effects of ETAM and to develop methods to reduce its toxicity.

Méthodes De Synthèse

ETAM can be synthesized from ethylamine and thiophen-2-ylmethyl acetate in a two-step process. In the first step, ethylamine and thiophen-2-ylmethyl acetate are reacted in a refluxing solution of acetic acid. This reaction produces a mixture of ethylamine and thiophen-2-ylmethyl acetate. In the second step, the mixture is heated to a temperature of approximately 150°C, and the resulting product is ETAM.

Safety and Hazards

Propriétés

IUPAC Name |

2-(ethylamino)-N-(thiophen-2-ylmethyl)acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2OS/c1-2-10-7-9(12)11-6-8-4-3-5-13-8/h3-5,10H,2,6-7H2,1H3,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMRZUTXHMBRECL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNCC(=O)NCC1=CC=CS1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[4-(2-hydroxyethyl)tetrahydro-2H-pyran-4-yl]carbamic acid tert-butyl ester](/img/structure/B2392602.png)

![Ethyl 4-methyl-2-[(pyridin-3-yl)amino]-1,3-thiazole-5-carboxylate](/img/structure/B2392607.png)

![4-fluoro-N-(2-(4-(isopropylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2392609.png)

![7-[(2,5-Dimethylphenyl)methyl]-3-methyl-8-(4-methylpiperazin-1-yl)purine-2,6-dione](/img/structure/B2392610.png)

![2-[6-(3-Chloro-4-methylphenyl)-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetamide](/img/structure/B2392613.png)

![N-(5,6-dimethylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)cinnamamide](/img/structure/B2392615.png)

![5-((3,4-Difluorophenyl)(piperidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2392616.png)

![N-(2-chlorobenzyl)-2-[3-(4-methylphenyl)-6-oxopyridazin-1(6H)-yl]acetamide](/img/structure/B2392618.png)

![Ethyl(2-methylpropyl)[2-(piperidin-4-yl)ethyl]amine](/img/structure/B2392623.png)